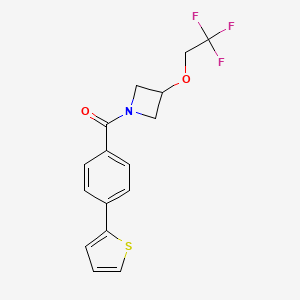
1-(2,2-diethoxyethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(2,2-diethoxyethyl)-1H-pyrazole” is likely a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with two nitrogen atoms. In this case, the pyrazole ring is substituted at the 1-position with a 2,2-diethoxyethyl group .
Molecular Structure Analysis
The molecular structure of “1-(2,2-diethoxyethyl)-1H-pyrazole” would consist of a pyrazole ring substituted with a 2,2-diethoxyethyl group. This would likely impart some degree of polarity to the molecule, and could influence its solubility and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2,2-diethoxyethyl)-1H-pyrazole” would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and boiling point .Scientific Research Applications
1. Structural and Theoretical Investigations
1-(2,2-diethoxyethyl)-1H-pyrazole derivatives have been the subject of extensive structural studies. For instance, a related compound, 1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole, was synthesized and characterized using IR, NMR, and X-ray diffraction methods. Theoretical investigations using density functional methods complemented these studies, demonstrating the compound's molecular geometry and vibrational frequencies (Evecen et al., 2016).
2. Synthesis and Bioactivity
Pyrazole derivatives, including 1-(2,2-diethoxyethyl)-1H-pyrazole, have been synthesized for various bioactivity studies. For example, synthesis and bioactivity assessment of lignin related high-added-value 2H,4H-dihydro-pyrano[2,3-c]pyrazoles and 1H,4H-dihydro-pyrano[2,3-c]pyrazoles were conducted, demonstrating significant antioxidant activities and low cytotoxicity (Yang et al., 2014).
3. Medicinal Applications
The pyrazole scaffold, including 1-(2,2-diethoxyethyl)-1H-pyrazole, plays a significant role in medicinal chemistry. Pyrazole derivatives have been investigated for a range of biological activities, such as antimicrobial, anti-inflammatory, and antitumor properties. This exploration has led to the synthesis of various compounds to evaluate these activities (Küçükgüzel & Şenkardeş, 2015).
4. Synthesis Techniques and Modification
Several studies have focused on the synthesis techniques and subsequent modifications of 1-(2,2-diethoxyethyl)-1H-pyrazole derivatives. For example, research on the synthesis of 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles shed light on the chemical modification possibilities and the biological potential of these compounds (Fedotov et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2,2-diethoxyethyl)pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-3-12-9(13-4-2)8-11-7-5-6-10-11/h5-7,9H,3-4,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVJLPKFVPEPQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1C=CC=N1)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-diethoxyethyl)-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1-Diethyl-3-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]urea](/img/structure/B2401158.png)
![(Z)-5-bromo-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2401162.png)

![N-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2401164.png)
![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2401167.png)


methyl]piperazine](/img/structure/B2401170.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(p-tolylamino)naphthalene-1,4-dione](/img/structure/B2401175.png)
![2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]quinazoline](/img/structure/B2401176.png)
![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-ethylpiperidine-1-carboxamide](/img/structure/B2401177.png)
![[(1S,5R)-5-(Hydroxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl]methanol](/img/structure/B2401180.png)